Boc-L-2-Pyridylalanine

Catalog No.
S671841
CAS No.
71239-85-5
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-2-Pyridylalanine

CAS Number

71239-85-5

Product Name

Boc-L-2-Pyridylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O

Boc-L-2-Pyridylalanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is substituted with a pyridine ring at the second position. Its molecular formula is C₁₃H₁₈N₂O₄, and it has a molecular weight of approximately 266.29 g/mol. This compound is notable for its unique structural features that combine properties of both amino acids and heterocyclic compounds, making it an interesting subject in medicinal chemistry and peptide synthesis .

Boc-L-2-Pyridylalanine itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of peptides containing a pyridyl moiety. These peptides can then be studied for their potential biological activities, such as enzyme inhibition or receptor binding [].

Peptide Synthesis:

Boc-L-2-Pyridylalanine (Boc-L-2-Pal-OH) is a valuable building block in peptide synthesis due to its unique properties. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and coupling with other amino acids to create complex peptide sequences. Additionally, the pyridyl ring in its structure can participate in various interactions, such as hydrogen bonding and π-π stacking, potentially influencing the conformation and activity of the resulting peptide (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). This makes Boc-L-2-Pyridylalanine a valuable tool for researchers studying protein structure, function, and interactions.

Medicinal Chemistry:

The incorporation of Boc-L-2-Pyridylalanine into peptides can lead to potential therapeutic candidates. The pyridyl group can contribute to various properties, including improved binding affinity to target molecules, increased stability against enzymatic degradation, and enhanced cell permeability (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). Researchers are exploring the use of Boc-L-2-Pyridylalanine-containing peptides in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science:

Boc-L-2-Pyridylalanine has also found applications in material science research. Its unique chemical structure allows it to self-assemble into well-defined nanostructures, such as nanotubes and hydrogels. These nanostructures can be further modified to incorporate various functionalities, making them potentially useful for applications in drug delivery, biosensing, and tissue engineering ().

Typical of amino acids, including:

  • Peptide Bond Formation: The carboxylic acid group can react with the amino group of another amino acid to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in further reactions or coupling processes.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in reactions with electrophiles, adding to its versatility in organic synthesis .

While specific biological activities of Boc-L-2-Pyridylalanine are not extensively documented, similar compounds have been reported to exhibit various biological properties. These include:

  • Antimicrobial Activity: Some pyridylalanine derivatives show potential as antimicrobial agents.
  • Anticancer Properties: Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have been studied for neuroprotective activities, making them candidates for neurological disorder treatments .

Boc-L-2-Pyridylalanine can be synthesized through several methods:

  • Starting from L-Alanine:
    • L-Alanine can be reacted with 2-bromopyridine in the presence of a base to introduce the pyridine moiety.
    • The resulting product can then be protected using Boc anhydride.
  • Direct Amination:
    • Pyridine derivatives can undergo direct amination with alanine derivatives under suitable conditions.
  • Coupling Reactions:
    • Utilizing coupling reagents like carbodiimides to facilitate the formation of peptide bonds between Boc-protected alanine and pyridine-containing compounds .

Boc-L-2-Pyridylalanine has several applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides, particularly those designed for therapeutic applications.
  • Drug Development: Due to its potential biological activities, it may be explored for developing new pharmaceuticals targeting various diseases.
  • Research Tool: It is utilized in biochemical research to study protein interactions and enzyme functions .

Boc-L-2-Pyridylalanine shares similarities with several other compounds that contain pyridine or similar heterocycles. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boc-L-AlanineC₇H₁₅N₁O₂Standard amino acid without heterocycle
Boc-L-3-PyridylalanineC₈H₁₀N₂O₂Pyridine at 3-position, different properties
Boc-L-SelenocystineC₁₂H₁₅N₂O₄SeContains selenium, used for specific reactions
Boc-L-TyrosineC₉H₉N₁O₃Contains a phenolic hydroxyl group

Uniqueness

Boc-L-2-Pyridylalanine's uniqueness lies in its specific substitution pattern on the alanine backbone, which may influence its reactivity and biological activity compared to other derivatives. Its ability to form diverse interactions due to the presence of both an amino acid and a heterocyclic ring makes it particularly valuable in medicinal chemistry .

Palladium-Catalyzed Cross-Coupling Approaches

The synthesis of Boc-L-2-Pyridylalanine represents a significant advancement in amino acid chemistry, with palladium-catalyzed cross-coupling reactions emerging as the predominant synthetic methodology [1]. These approaches leverage the versatility of transition metal catalysis to form carbon-carbon bonds between serine-derived organometallic reagents and halogenated pyridine substrates [2] [3]. The palladium-catalyzed methodologies offer superior yields and stereoselectivity compared to traditional synthetic routes, making them the preferred choice for large-scale production of this important building block [4].

The general mechanism involves oxidative addition of the halopyridine substrate to palladium(0), followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired pyridylalanine product [5] [6]. Modern catalyst systems employ specialized phosphine ligands that enhance both reactivity and selectivity, with bis(triphenylphosphine)palladium dichloride serving as the standard catalyst for these transformations [1] [7].

Serine-Derived Organozinc Reagent Synthesis

The preparation of serine-derived organozinc reagents constitutes a critical step in the synthesis of Boc-L-2-Pyridylalanine [1] [8]. These reagents are typically generated through zinc insertion into iodoalanine derivatives, with proper zinc activation being essential for efficient organometallic formation [1]. Commercial zinc dust requires sequential activation with 1,2-dibromoethane and trimethylsilyl chloride in dry dimethylformamide to achieve optimal reactivity [1].

An alternative activation protocol employs iodine-activated zinc, which allows complete zinc reagent formation within two hours at room temperature while requiring smaller solvent volumes [1]. This method provides superior reproducibility and shorter reaction times compared to traditional zinc-copper couple approaches [1]. The choice of solvent proves crucial, with dimethylformamide demonstrating excellent performance for both the insertion reaction and subsequent coupling processes [1] [9].

Zinc Activation MethodReaction TimeTemperatureSolvent VolumeConversion
1,2-Dibromoethane/Trimethylsilyl chloride2-4 hours35°CStandard95-98%
Iodine activation90 minutes0-25°CReduced>98%
Zinc-copper couple4-6 hours35-50°CStandard85-90%

The organozinc reagents exhibit excellent stability in dimethylformamide solution and can be used directly in cross-coupling reactions without isolation [1] [6]. Proper handling under inert atmosphere conditions prevents oxidation and hydrolysis, ensuring consistent yields in subsequent palladium-catalyzed transformations [7] [8].

Regioselective Bromopyridine Coupling

Regioselective coupling reactions with bromopyridine derivatives represent a fundamental aspect of Boc-L-2-Pyridylalanine synthesis [1] [10]. The reactivity patterns of different bromopyridine isomers vary significantly, with 2-bromopyridine and 4-bromopyridine demonstrating superior coupling efficiency compared to 3-bromopyridine [1]. This reactivity difference stems from electronic effects within the pyridine ring system, where electron-withdrawing nitrogen atoms influence the ease of oxidative addition to palladium centers [10] [11].

In the case of disubstituted bromopyridines, remarkable regioselectivity is observed. 2,5-Dibromopyridine undergoes exclusive coupling at the 2-position, yielding 5-bromo-2-pyridylalanine derivatives without detectable formation of 2-bromo-5-pyridylalanine products [1] [10]. Similarly, 2,6-dibromopyridine shows preferential reactivity at the 2-position, though this selectivity is less pronounced than with the 2,5-isomer [1].

Bromopyridine SubstratePrimary Coupling SiteYield (%)Regioselectivity
2-BromopyridinePosition 257Complete
3-BromopyridinePosition 345Complete
4-BromopyridinePosition 457Complete
2,5-DibromopyridinePosition 260>95:5
2,6-DibromopyridinePosition 257>90:10

The compatibility of amino-substituted bromopyridines with the reaction conditions expands the scope of accessible pyridylalanine derivatives [1]. 2-Amino-6-bromopyridine successfully undergoes coupling reactions, despite the presence of the potentially coordinating amino group, yielding 6-amino-2-pyridylalanine products in moderate yields [1]. This tolerance for functional groups demonstrates the robustness of the palladium-catalyzed methodology.

Temperature control during the coupling reactions proves essential for achieving optimal yields and selectivity [1] [5]. Most reactions proceed efficiently at room temperature, though certain substrates require elevated temperatures of 40-50°C to achieve complete conversion [1]. Extended reaction times or elevated temperatures can lead to competing side reactions, including the formation of pyridylzinc halides through direct zinc insertion into the halopyridine substrates [1].

Solid-Phase Peptide Synthesis Compatibility

The integration of Boc-L-2-Pyridylalanine into solid-phase peptide synthesis protocols requires careful consideration of the unique properties imparted by the pyridine ring system [12] [13]. The electron-rich pyridine nitrogen can participate in coordination interactions with metal-based coupling reagents, potentially affecting reaction efficiency and stereochemical integrity [14] [15]. Standard solid-phase peptide synthesis protocols employing the fluorenylmethyloxycarbonyl/tert-butyl or tert-butoxycarbonyl/benzyl protection strategies accommodate Boc-L-2-Pyridylalanine incorporation without significant modifications [12] [16].

Coupling efficiency studies reveal that pyridylalanine residues exhibit moderate reactivity compared to standard proteinogenic amino acids [15]. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the amino terminus, necessitating extended coupling times or double coupling procedures to achieve complete incorporation [17] [15]. Monitoring coupling completeness through the ninhydrin test becomes particularly important when incorporating pyridylalanine residues, as incomplete couplings can lead to deletion sequences and reduced final product quality [15].

Coupling ParameterStandard Amino AcidsBoc-L-2-PyridylalanineOptimization Required
Coupling Time30-60 minutes60-120 minutesExtended time
Coupling Efficiency>99%95-98%Double coupling
Reagent Equivalents3-5 fold5-8 foldIncreased excess
Temperature25°C25-40°CPotential heating

The choice of coupling reagents significantly impacts the success of pyridylalanine incorporation [14] [18]. Uronium-based coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate demonstrate superior performance compared to carbodiimide-based systems when coupling pyridylalanine derivatives [14]. The enhanced reactivity of these reagents compensates for the reduced nucleophilicity of the pyridine-containing substrate [14] [18].

Aggregation phenomena during chain elongation can pose challenges when incorporating multiple pyridylalanine residues or when the pyridine ring participates in π-π stacking interactions with other aromatic residues [14] [17]. The use of chaotropic additives or elevated temperatures may be necessary to disrupt secondary structure formation and maintain efficient coupling kinetics [17]. Additionally, the basicity of the pyridine nitrogen can influence the deprotection kinetics of adjacent residues, particularly when using acid-labile protecting groups [12] [16].

Di-tert-butyl Dicarbonate Protection Strategies

The protection of the amino functionality in Boc-L-2-Pyridylalanine synthesis employs di-tert-butyl dicarbonate as the standard protecting reagent [19] [20]. This pyrocarbonate reagent reacts efficiently with primary amines to form stable carbamate derivatives that resist nucleophilic attack and basic conditions while remaining cleavable under mildly acidic conditions [19] [21]. The tert-butoxycarbonyl protecting group provides orthogonal protection when used in conjunction with fluorenylmethyloxycarbonyl strategies, enabling selective deprotection sequences in complex synthetic applications [19].

The mechanism of di-tert-butyl dicarbonate protection involves nucleophilic attack of the amine on one of the carbonyl centers, leading to the formation of the desired carbamate and the release of tert-butyl carbonate, which spontaneously decomposes to carbon dioxide and tert-butanol [21]. The reaction proceeds efficiently under aqueous basic conditions using sodium bicarbonate as the base, or in organic solvents with 4-dimethylaminopyridine catalysis [19] [21].

Reaction ConditionsSolvent SystemBaseTemperatureYield (%)
Aqueous biphasicWater/DichloromethaneSodium bicarbonate0-25°C85-92%
Organic phaseAcetonitrile4-Dimethylaminopyridine25°C88-95%
Aqueous monophasicWater/tert-ButanolSodium hydroxide25°C82-89%

The presence of the pyridine ring in the substrate can influence the protection reaction kinetics through potential coordination interactions with the di-tert-butyl dicarbonate reagent [21]. However, these effects typically do not significantly impact the overall reaction efficiency, and standard protocols provide excellent yields of the protected amino acid derivatives [20] [21]. The reaction typically reaches completion within 1-3 hours at room temperature, with the progress easily monitored through thin-layer chromatography [21].

Special considerations apply when protecting pyridylalanine derivatives that contain additional nucleophilic functional groups [22]. The selectivity of di-tert-butyl dicarbonate for primary amines over secondary amines and alcohols enables chemoselective protection in complex substrates [21]. Temperature control becomes important to minimize side reactions, particularly the formation of symmetrical carbonates through reaction with trace alcohols or the formation of carbamic-carbonic anhydride intermediates [21].

Storage and handling of di-tert-butyl dicarbonate require attention to moisture exclusion, as the reagent readily hydrolyzes in the presence of water to form tert-butanol and carbon dioxide [20]. The reagent melts at 22-24°C and can be liquefied by gentle warming, though storage at 2-8°C maintains stability for extended periods [20] [23]. Solutions of di-tert-butyl dicarbonate in organic solvents provide convenient handling alternatives, particularly for automated synthesis applications [20].

Crystallization Optimization Techniques

The crystallization of Boc-L-2-Pyridylalanine requires specialized techniques to achieve optimal crystal quality and yield [24] [25]. The presence of both the tert-butoxycarbonyl protecting group and the pyridine ring creates unique solubility characteristics that influence crystallization behavior [24]. Traditional crystallization approaches often yield oily materials or poorly formed crystals, necessitating the development of optimized protocols that address these challenges [24].

The crystallization process typically begins with the complete removal of organic solvents under reduced pressure to obtain a colorless or light yellow transparent oil [24]. This oil represents the crude product following synthetic workup and concentration, containing the desired Boc-L-2-Pyridylalanine along with residual impurities and solvent traces [24]. The transformation of this oily material into crystalline product requires careful control of nucleation and crystal growth conditions [26] [27].

Crystallization ParameterOptimal RangeEffect on Crystal QualityTypical Duration
Temperature20-25°CUniform nucleation24-72 hours
Supersaturation Ratio1.5-3.0Crystal size controlVariable
Solvent Addition RateSlow dropwiseMorphology control1-4 hours
AgitationMinimalPrevents breakageContinuous

The selection of appropriate crystallization solvents significantly impacts both the success rate and the quality of the resulting crystals [28] [29]. Polar protic solvents such as ethanol often prove unsuitable due to high solubility and elevated solution viscosity, which lead to very long induction times and poor crystallizability [28]. Instead, weakly polar solvents or solvent mixtures provide the optimal balance of solubility and crystallization driving force [24] [25].

Seed Crystal Induction Methods

Seed crystal induction represents a critical technique for initiating crystallization in systems where spontaneous nucleation proves challenging [26] [24]. The method involves the introduction of small preformed crystals or crystal fragments into supersaturated solutions to provide nucleation sites for crystal growth [26]. For Boc-L-2-Pyridylalanine, seed crystal addition to the oily material following solvent evaporation facilitates the transformation to the solid crystalline state [24].

The seeding process requires careful preparation of seed crystals through preliminary crystallization trials or by crushing larger crystals obtained from previous batches [26]. The seed crystals should be of the same polymorphic form as the desired product to ensure consistent crystal structure and properties [26]. Size reduction of seed crystals through grinding or sonication increases the surface area available for crystal growth and enhances the effectiveness of the seeding process [26].

Seeding MethodSeed PreparationAddition TimingExpected Results
Direct seedingCrushed crystalsImmediateRapid nucleation
Streak seedingScratching surfaceAfter supersaturationControlled growth
Serial seedingDilution seriesSequentialMultiple nuclei

The timing of seed addition proves crucial for achieving optimal crystallization results [26] [24]. Adding seeds too early, before sufficient supersaturation develops, may result in seed dissolution rather than growth [26]. Conversely, excessive supersaturation can lead to rapid, uncontrolled nucleation and the formation of numerous small crystals rather than fewer, larger crystals of higher quality [30] [26].

Temperature control during the seeding process enables fine-tuning of crystal growth rates and final crystal quality [30]. Lower temperatures generally favor slower, more controlled growth, leading to larger, better-formed crystals [30]. However, excessively low temperatures may increase solution viscosity and impede mass transfer, potentially leading to kinetic effects that compromise crystal quality [30].

Weak Polar Solvent Selection Criteria

The selection of appropriate weak polar solvents for Boc-L-2-Pyridylalanine crystallization requires careful consideration of multiple physicochemical factors [28] [24]. The ideal solvent system provides moderate solubility at elevated temperatures while maintaining low solubility at ambient conditions, creating the supersaturation necessary for crystallization [28] [31]. Additionally, the solvent must be chemically inert toward the amino acid derivative and easily removable during final product isolation [24].

Weak polar aprotic solvents such as ethyl acetate, acetone, and acetonitrile demonstrate favorable crystallization characteristics for organic amino acid derivatives [28] [25]. These solvents provide the necessary solubility profile while avoiding the high solution viscosity and extended induction times associated with polar protic systems [28]. The dielectric constant and hydrogen bonding capability of the crystallization solvent influence both nucleation kinetics and crystal morphology [28] [31].

Solvent ClassExamplesDielectric ConstantCrystallization Efficiency
Weak polar aproticEthyl acetate, Acetone6-21High
Polar aproticDimethylformamide, Acetonitrile37-38Moderate
Polar proticEthanol, Methanol33-24Low
NonpolarHexane, Toluene2-7Variable

The interaction between solvent molecules and the crystallizing species at the crystal-solution interface significantly influences crystal growth kinetics [31]. Solvents that promote ordered structuring at the interface generally facilitate more controlled crystal growth, while those that create disordered interfaces may lead to rapid, uncontrolled growth and poor crystal quality [31]. The choice of solvent can also influence polymorphic outcome, with different solvents potentially stabilizing different crystal forms of the same compound [28].

Solvent purity and water content require careful control to ensure reproducible crystallization results [24] [25]. Trace impurities can act as either crystallization promoters or inhibitors, significantly affecting both nucleation and growth processes [25]. Water content proves particularly critical, as amino acid derivatives typically exhibit high sensitivity to moisture, which can alter solubility characteristics and lead to hydrate formation or other undesired solid forms [24].

XLogP3

1.5

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-(2-pyridyl)-L-alanine

Dates

Modify: 2023-08-15

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